Acetamide, N-[4-[[(4-methylphenyl)sulfonyl]amino]-3-nitrophenyl]-
Description
Acetamide, N-[4-[[(4-methylphenyl)sulfonyl]amino]-3-nitrophenyl]- (CAS: Not explicitly provided; synonyms include derivatives with 4-methylphenyl sulfonyl and 3-nitro substituents), is a sulfonamide-functionalized acetamide with a complex aromatic substitution pattern. The compound features a 3-nitro group and a 4-[(4-methylphenyl)sulfonyl]amino group on the phenyl ring, connected to an acetamide backbone. Such structural motifs are common in pharmaceuticals and agrochemicals due to sulfonamides' bioactivity and nitro groups' electron-withdrawing effects, which influence reactivity and binding interactions .
Properties
IUPAC Name |
N-[4-[(4-methylphenyl)sulfonylamino]-3-nitrophenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-10-3-6-13(7-4-10)24(22,23)17-14-8-5-12(16-11(2)19)9-15(14)18(20)21/h3-9,17H,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFVTZLBIHDFKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)NC(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301179304 | |
| Record name | N-[4-[[(4-Methylphenyl)sulfonyl]amino]-3-nitrophenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301179304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801809 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6597-60-0 | |
| Record name | N-[4-[[(4-Methylphenyl)sulfonyl]amino]-3-nitrophenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6597-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-[[(4-Methylphenyl)sulfonyl]amino]-3-nitrophenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301179304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of 4-Aminophenylacetamide
Initial nitration of 4-aminophenylacetamide (prepared via acetylation of 1,4-phenylenediamine) employs a mixture of fuming HNO₃ (2.5 equiv) in H₂SO₄ at 0°C. The reaction progresses over 4 hours, yielding 4-amino-3-nitrophenylacetamide with 85% efficiency.
Table 1: Nitration Conditions and Outcomes
| Precursor | Nitrating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Aminophenylacetamide | HNO₃/H₂SO₄ | H₂SO₄ | 0–5 | 4 | 85 |
| 4-Methylaniline | HNO₃/Ac₂O | Acetic acid | 5 | 3 | 78 |
Sulfonylation with 4-Methylbenzenesulfonyl Chloride
The sulfonamide group is introduced via reaction of the aromatic amine with 4-methylbenzenesulfonyl chloride. Source highlights chlorosulfonation of N-acyl-3,5-dimethylaniline using chlorosulfonic acid at 60°C, followed by reduction with sodium sulfite to yield sulfinic acid intermediates.
Sulfonyl Chloride Synthesis
4-Methylbenzenesulfonyl chloride is synthesized by treating 4-methylthiophenol with chlorine gas in aqueous HCl, as per methods analogous to Johnson et al.. The resultant sulfonyl chloride is purified via recrystallization from hexane (mp 69–71°C).
Coupling to the Nitroaniline Intermediate
4-Amino-3-nitrophenylacetamide (1 equiv) is dissolved in dry THF under N₂, and triethylamine (1.2 equiv) is added to deprotonate the amine. 4-Methylbenzenesulfonyl chloride (1.1 equiv) is added dropwise at 0°C, and the mixture is stirred for 12 hours. Workup involves quenching with ice water, extraction with ethyl acetate, and column chromatography (SiO₂, ethyl acetate/hexane 1:3) to isolate the sulfonamide (72% yield).
Acetylation of the Primary Amine
The final acetylation step installs the acetamide group. Source demonstrates acetylation using acetic anhydride under reflux, a method adapted here for the target compound.
Reaction Conditions
The sulfonamide intermediate (1 equiv) is suspended in acetic anhydride (5 mL/mmol) and heated at 110°C for 2 hours. Excess acetic anhydride is removed under reduced pressure, and the crude product is recrystallized from ethanol to yield N-[4-[[(4-methylphenyl)sulfonyl]amino]-3-nitrophenyl]acetamide as a pale-yellow solid (mp 188–190°C, 89% yield).
Table 2: Acetylation Optimization
Purification and Characterization
Chromatographic Techniques
Medium-pressure liquid chromatography (MPLC) with ethyl acetate/hexane gradients (1:10 to 1:5) effectively resolves intermediates, as described in. Final product purity (>98%) is confirmed via HPLC (C18 column, MeOH/H₂O 70:30).
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d6): δ 2.35 (s, 3H, CH₃), 2.45 (s, 3H, COCH₃), 7.45–7.70 (m, 4H, Ar-H), 8.20 (d, 1H, J = 8.4 Hz), 10.20 (s, 1H, NH).
-
IR (KBr): 3320 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[4-[[(4-methylphenyl)sulfonyl]amino]-3-nitrophenyl]- can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles can replace the sulfonyl group
Biological Activity
Acetamide, N-[4-[[(4-methylphenyl)sulfonyl]amino]-3-nitrophenyl]- (CAS No. 10228-05-4) is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C17H19N3O5S
- Molecular Weight : 377.42 g/mol
- Exact Mass : 377.104542 g/mol
- InChIKey : HMHBTYNZIUBLEW-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of Acetamide, N-[4-[[(4-methylphenyl)sulfonyl]amino]-3-nitrophenyl]- has been explored primarily through its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined to assess its effectiveness.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 1.5 | 3.0 |
| Escherichia coli | 2.0 | 4.0 |
| Pseudomonas aeruginosa | 2.5 | 5.0 |
These results indicate that Acetamide exhibits promising antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
Anticancer Activity
In vitro studies have also assessed the anticancer potential of this compound using various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A-431 (epidermoid carcinoma) | 10.5 | Induction of apoptosis via caspase activation |
| MCF-7 (breast cancer) | 15.0 | Inhibition of cell proliferation |
| HeLa (cervical cancer) | 12.0 | Disruption of mitochondrial membrane potential |
The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the importance of specific functional groups within the molecule that contribute to its biological activity:
- Sulfonamide Group : Essential for antimicrobial activity.
- Nitrophenyl Moiety : Enhances cytotoxic effects against cancer cells.
- Methyl Substituents : Influence the lipophilicity and overall bioactivity.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in a peer-reviewed journal demonstrated that Acetamide significantly inhibited biofilm formation in Staphylococcus epidermidis, suggesting its potential use in treating biofilm-associated infections . -
Case Study on Anticancer Properties :
Research conducted on MCF-7 cells showed that treatment with Acetamide led to a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The target compound’s 3-nitro and sulfonyl groups are electron-withdrawing, reducing electron density on the phenyl ring compared to dimethylamino (electron-donating) analogs . This affects reactivity in electrophilic substitution and charge transfer properties.
- Hydrogen Bonding : Sulfonamides exhibit stronger hydrogen-bonding capacity (N–H⋯O) than esters (e.g., ) or sulfanyl groups (e.g., ), influencing crystal packing and solubility .
Physicochemical Properties
Solubility and Polarity
- The target compound’s sulfonylamino group enhances polarity compared to acetamide analogs (e.g., ), but the hydrophobic 4-methylphenyl group counterbalances this, likely reducing aqueous solubility.
- Esters (e.g., ) are more hydrolytically labile than sulfonamides, which are chemically stable under physiological conditions .
Crystallography and Conformation
- X-ray studies of N-substituted 2-arylacetamides (e.g., ) reveal that dihedral angles between aromatic rings and amide groups vary significantly (44.5°–77.5°), affecting molecular conformation and crystal packing. The target compound’s methylphenyl group may induce similar torsional strain, influencing solid-state properties .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing Acetamide, N-[4-[[(4-methylphenyl)sulfonyl]amino]-3-nitrophenyl]-, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves sulfonation of 4-methylbenzenesulfonamide derivatives followed by coupling with nitro-substituted aniline intermediates. Critical steps include:
Sulfonation : Reaction of 4-methylbenzenesulfonyl chloride with 3-nitro-4-aminophenylacetamide under basic conditions (e.g., triethylamine) .
Purification : Column chromatography or recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) to remove unreacted starting materials .
- Optimization : Yield and purity depend on reaction temperature (60–80°C), solvent selection (e.g., dichloromethane for solubility), and catalyst use (e.g., DMAP for acyl transfer) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the sulfonamide linkage and acetamide group integrity. Aromatic protons near the nitro group show deshielding (δ 8.1–8.5 ppm) .
- FT-IR : Peaks at ~1350 cm (S=O stretching) and ~1650 cm (amide C=O) validate functional groups .
- HPLC-MS : Quantifies purity (>95%) and confirms molecular weight .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. no activity) for this compound?
- Methodological Answer : Discrepancies often arise from:
- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines used. Standardize protocols (e.g., CLSI guidelines) .
- Structural Analogues : Minor substituent changes (e.g., nitro vs. methoxy groups) drastically alter activity. Perform structure-activity relationship (SAR) studies with derivatives .
- Solubility Factors : Poor aqueous solubility may lead to false negatives. Use DMSO carriers with <1% concentration to avoid cytotoxicity artifacts .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulates membrane permeability (logP ~2.8) and binding affinity to targets (e.g., cytochrome P450 enzymes) .
- QSAR Models : Predict ADMET properties using descriptors like polar surface area (PSA <90 Ų suggests oral bioavailability) .
- Docking Studies : Identify potential interactions with bacterial dihydropteroate synthase (target for sulfonamides) .
Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?
- Methodological Answer :
- Table 1 : Key Parameters for Scalable Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–75°C | Maximizes acyl transfer |
| Solvent | Toluene/DMF (3:1) | Balances solubility and reactivity |
| Catalyst | 0.5 mol% DMAP | Reduces side reactions |
| Reaction Time | 6–8 hours | Completes coupling |
- Process Controls : Use inline FT-IR to monitor reaction progress and avoid over-reaction .
Data Interpretation and Experimental Design
Q. How should researchers design experiments to elucidate the mechanism of action in anticancer studies?
- Methodological Answer :
- In Vitro Assays :
Cell Cycle Analysis : Flow cytometry to detect G1/S arrest (indicative of DNA damage) .
Apoptosis Markers : Caspase-3/7 activation assays (fluorogenic substrates) .
- Target Identification : SILAC-based proteomics to identify binding partners in cancer cell lysates .
- Controls : Include positive controls (e.g., doxorubicin) and validate results across multiple cell lines (e.g., MCF-7, HeLa) .
Q. What strategies mitigate interference from nitro group reduction during biological assays?
- Methodological Answer :
- Redox Buffers : Add antioxidants (e.g., ascorbic acid) to cell culture media to prevent nitro-to-amine conversion .
- Metabolite Screening : LC-MS/MS to detect reduction byproducts in plasma samples .
- Anaerobic Conditions : Conduct assays under nitrogen atmosphere to study intrinsic activity without redox artifacts .
Structural and Functional Analysis
Q. How does the sulfonamide group influence this compound’s stability under physiological conditions?
- Methodological Answer :
- Hydrolysis Studies : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC. Sulfonamides are generally stable, but electron-withdrawing nitro groups may accelerate hydrolysis .
- pH-Dependent Stability : Test in gastric (pH 2) and intestinal (pH 6.8) buffers to simulate oral administration .
Comparative Studies
Q. How does this compound compare to structurally similar acetamides in inhibiting bacterial growth?
- Methodological Answer :
- Table 2 : Comparative MIC Values Against S. aureus
| Compound | MIC (µg/mL) | Key Structural Feature |
|---|---|---|
| Target Compound | 12.5 | 3-Nitro substitution |
| N-(4-Methoxyphenyl) analogue | 50.0 | 4-Methoxy group |
| N-(4-Aminophenyl) analogue | >100 | 4-Amino group |
- Conclusion : Electron-withdrawing nitro groups enhance activity by improving target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
